molecular formula C6H6O3 B1213518 Acrylic anhydride CAS No. 2051-76-5

Acrylic anhydride

Cat. No. B1213518
CAS RN: 2051-76-5
M. Wt: 126.11 g/mol
InChI Key: ARJOQCYCJMAIFR-UHFFFAOYSA-N
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Patent
US04857239

Procedure details

In this example, the mole ratio between acrylic acid and acetic anhydride is equal to 1.5. The reaction mixture is subjected to stirring and, throughout the reaction which lasts for 5 hours, the acetic acid is drawn off under a pressure of 100 mmHg, the temperature being 85° C. at the beginning of the reaction and 95° C. at the end of the reaction. In addition, during the reaction and during the distillation, 500 ppm of copper sulphate and 500 ppm of phenothiazine are gradually introduced into the top of the distillation column. After the reaction, distillation is performed. There are distilled, as a first fraction, unreacted acetic anhydride and acrylic acid, acrylic acetic mixed anhydride as well as a little acrylic anhydride, under 200 mmHg at a temperature of 57° to 76° C. under 20 mmHg. This fraction represents 140 parts by weight. The acrylic anhydride is then distilled at 76° C. under 20 mmHg. 250 parts by weight of acrylic anhydride are collected. The yield is 75%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].C([O:9][C:10](=O)[CH3:11])(=O)C.[C:13](O)(=O)C>>[C:1]([O:5][C:10](=[O:9])[CH:11]=[CH2:13])(=[O:4])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
to stirring and, throughout the reaction which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature being 85° C. at the beginning of the reaction and 95° C. at the end of the reaction
CUSTOM
Type
CUSTOM
Details
In addition, during the reaction
DISTILLATION
Type
DISTILLATION
Details
during the distillation, 500 ppm of copper sulphate and 500 ppm of phenothiazine
ADDITION
Type
ADDITION
Details
are gradually introduced into the top of the distillation column
CUSTOM
Type
CUSTOM
Details
After the reaction, distillation
DISTILLATION
Type
DISTILLATION
Details
There are distilled, as a first fraction, unreacted acetic anhydride and acrylic acid, acrylic acetic
ADDITION
Type
ADDITION
Details
mixed anhydride as well as a little acrylic anhydride
CUSTOM
Type
CUSTOM
Details
at a temperature of 57° to 76° C.
DISTILLATION
Type
DISTILLATION
Details
The acrylic anhydride is then distilled at 76° C. under 20 mmHg
CUSTOM
Type
CUSTOM
Details
250 parts by weight of acrylic anhydride are collected

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(C=C)(=O)OC(C=C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.